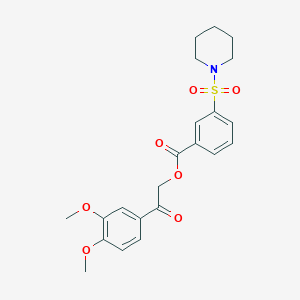![molecular formula C17H20N2O3S2 B285353 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285353.png)
6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidin-5-ones. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes such as tyrosine kinases by binding to their active sites and preventing them from carrying out their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its potential to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in various cellular processes. However, one limitation is that its exact mechanism of action is not fully understood and further studies are needed to fully elucidate its effects.
Future Directions
There are many potential future directions for the study of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction could be to further investigate its potential anticancer activity and explore its effects on different types of cancer cells. Another direction could be to study its effects on other enzymes and cellular processes to better understand its mechanism of action. Additionally, studies could be conducted to optimize its synthesis method and explore its potential applications in drug development.
Synthesis Methods
The synthesis of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 4-methylbenzenesulfonyl chloride with 6-ethyl-7-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes such as tyrosine kinases, which are involved in various cellular processes such as cell growth and differentiation.
Properties
Molecular Formula |
C17H20N2O3S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
6-ethyl-7-methyl-3-[(4-methylphenyl)sulfonylmethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-15-12(3)18-17-19(16(15)20)13(9-23-17)10-24(21,22)14-7-5-11(2)6-8-14/h5-8,13H,4,9-10H2,1-3H3 |
InChI Key |
ZGEDWQYDFOTIQY-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=C(C=C3)C)C |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}benzamide](/img/structure/B285274.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)




![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
